molecular formula C8H9NO3 B1464535 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1248153-14-1

5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1464535
CAS RN: 1248153-14-1
M. Wt: 167.16 g/mol
InChI Key: QYHASALJQXUACW-UHFFFAOYSA-N
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Description

The compound “5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. The cyclopropyl group has an empirical formula of C3H5 and forms chemical bonds from each of the three carbons to both of the other two . The isoxazole ring is a five-membered heterocyclic moiety .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) coupling reaction is a prominent method for forming carbon-carbon bonds in organic chemistry. The use of organoboron reagents, which may include derivatives of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, is crucial in this process. These reagents are known for their stability, functional group tolerance, and environmentally benign nature. They facilitate the transmetalation step with palladium catalysts, which is essential for the coupling reaction .

Antimicrobial Applications

Compounds structurally related to 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid have been studied for their antimicrobial properties. For instance, derivatives have shown moderate activity against pathogens such as Geotrichum candidum, Enterococcus faecalis, and Klebsiella pneumoniae. This suggests potential for the development of new antimicrobial agents that could be derived from modifications of the core structure of this compound .

Antioxidant Activity

The antioxidant potential of compounds related to 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is another area of interest. These compounds can exhibit dose-dependent antioxidant activities, which are valuable in combating oxidative stress in biological systems. Such properties are beneficial for the development of therapeutic agents aimed at diseases where oxidative damage is a contributing factor .

Anti-inflammatory Properties

Derivatives of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid have documented effects on anti-inflammatory activities. They can inhibit protein denaturation, reduce heat-induced red blood cell hemolysis, and decrease nitric oxide production by macrophages. These findings open up possibilities for the compound’s use in developing anti-inflammatory medications .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of derivatives of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, particularly against HepG2 liver cancer cells, have been observed. This suggests a potential application in cancer research, where such compounds could be used to study cancer cell dynamics or even as a basis for developing anticancer drugs .

Borinic Acid Derivatives Synthesis

Recent advances in the synthesis of borinic acid derivatives highlight the importance of compounds like 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid. These derivatives have a variety of applications in organic synthesis and medicinal chemistry, including as intermediates in the development of pharmaceuticals .

properties

IUPAC Name

5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-6(12-4-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHASALJQXUACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
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5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
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5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
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5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
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5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

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